molecular formula C20H12ClN3O4S B4882050 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide

Cat. No. B4882050
M. Wt: 425.8 g/mol
InChI Key: PVWKKDVMBJPBNA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide, commonly known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF is a small molecule that exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of CNF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CNF has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, including potassium and calcium channels, which are involved in neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
CNF exhibits a range of unique biochemical and physiological effects, making it a promising candidate for various research studies. CNF has been shown to inhibit the activity of PKC, which can lead to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, which can lead to the modulation of neurotransmitter release and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNF is its unique biochemical and physiological effects, which can be leveraged for various research studies. Additionally, CNF is a small molecule that can be easily synthesized and purified, making it a cost-effective candidate for research studies. However, one of the limitations of CNF is its potential toxicity, which can limit its use in certain research studies.

Future Directions

There are several future directions for the study of CNF. One potential direction is the investigation of CNF as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, further research is needed to understand the mechanism of action of CNF and its potential role in modulating various signaling pathways and cellular processes. Finally, CNF may also be investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.

Synthesis Methods

The synthesis of CNF involves the reaction of 2-furoic acid with thiosemicarbazide, followed by the reaction of the resulting product with 4-chlorobenzaldehyde and 3-nitrobenzaldehyde. The final product, CNF, is obtained after purification and isolation.

Scientific Research Applications

CNF has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, CNF has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neuroscience, CNF has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. Additionally, CNF has been investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4S/c21-14-6-4-12(5-7-14)16-11-29-20(22-16)23-19(25)18-9-8-17(28-18)13-2-1-3-15(10-13)24(26)27/h1-11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWKKDVMBJPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide

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